4-Diethylamino-2-trifluoromethyl-benzonitrile

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Diethylamino-2-trifluoromethyl-benzonitrile (CAS 821777-22-4) is a trisubstituted benzonitrile derivative featuring an electron-donating diethylamino group para to the nitrile and an electron-withdrawing trifluoromethyl group at the ortho position (C12H13F3N2, MW 242.24 g/mol). This specific 2-CF₃ substitution pattern distinguishes it from the more common 3-CF₃ regioisomer (CAS 677704-53-9) and creates a unique electronic environment influenced by the proximity of the strongly electron-withdrawing trifluoromethyl group to the nitrile moiety.

Molecular Formula C12H13F3N2
Molecular Weight 242.24 g/mol
CAS No. 821777-22-4
Cat. No. B12536036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethylamino-2-trifluoromethyl-benzonitrile
CAS821777-22-4
Molecular FormulaC12H13F3N2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C#N)C(F)(F)F
InChIInChI=1S/C12H13F3N2/c1-3-17(4-2)10-6-5-9(8-16)11(7-10)12(13,14)15/h5-7H,3-4H2,1-2H3
InChIKeyRJJVBSQKXPHNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Diethylamino-2-trifluoromethyl-benzonitrile (CAS 821777-22-4): Procurement-Relevant Identity and Physicochemical Baseline


4-Diethylamino-2-trifluoromethyl-benzonitrile (CAS 821777-22-4) is a trisubstituted benzonitrile derivative featuring an electron-donating diethylamino group para to the nitrile and an electron-withdrawing trifluoromethyl group at the ortho position (C12H13F3N2, MW 242.24 g/mol) . This specific 2-CF₃ substitution pattern distinguishes it from the more common 3-CF₃ regioisomer (CAS 677704-53-9) and creates a unique electronic environment influenced by the proximity of the strongly electron-withdrawing trifluoromethyl group to the nitrile moiety . The compound has been cited as a synthetic intermediate in pharmaceutical patent literature, particularly within amino-substituted benzonitrile libraries targeting musculoskeletal frailty indications [1]. Its computed physicochemical profile—LogP 3.42 and polar surface area (PSA) 27.03 Ų —places it in a favorable property space for CNS drug discovery, where optimal LogP values typically range from 2–4 and PSA < 60–70 Ų correlates with blood-brain barrier penetration [2].

Why 4-Diethylamino-2-trifluoromethyl-benzonitrile Cannot Be Approximated by Generic Substitution


In-class benzonitrile derivatives with amino and trifluoromethyl substituents are not functionally interchangeable due to the pronounced impact of regioisomerism on electronic distribution, dipolar moment, and resultant reactivity. The target compound places the electron-withdrawing –CF₃ group ortho to the nitrile (2-position), generating a strong electron-deficient environment at the ipso carbon and modulating the nucleophilicity of the para-amino nitrogen through both inductive and through-resonance effects . In contrast, the 3-CF₃ regioisomer (CAS 677704-53-9) positions the trifluoromethyl group meta to the nitrile, fundamentally altering the molecular dipole and the electron density map of the aromatic ring . Computed property differences—including a LogP shift of approximately 0.6 units between the two isomers—translate into distinct solubility, permeability, and protein-binding profiles that cannot be compensated for by simple formulation adjustments [1]. For synthesis applications, the specific substitution pattern dictates the regioselectivity of subsequent cross-coupling or nucleophilic aromatic substitution reactions, making casual analog replacement a source of synthetic failure or poor yield [2]. These quantifiable property divergences are detailed in Section 3.

Quantitative Differentiation of 4-Diethylamino-2-trifluoromethyl-benzonitrile from Closest Analogs: Procurement Decision Guide


Distinct Lipophilicity Profile vs. 3-Trifluoromethyl Regioisomer

The target compound (2-CF₃ isomer) exhibits a computed LogP of 3.42, which is approximately 0.6 log units higher than its 3-CF₃ regioisomer (CAS 677704-53-9) . This difference exceeds the typical 0.3–0.5 log unit threshold considered meaningful for biological distribution and membrane permeability [1]. A higher LogP for the ortho-substituted isomer is consistent with the reduced solvent exposure of the –CF₃ group when positioned adjacent to the nitrile, which decreases the compound's aqueous solvation free energy. For central nervous system (CNS) drug discovery programs, the 2-CF₃ isomer's LogP of 3.42 falls within the optimal CNS range (2–4), while the 3-CF₃ isomer's lower LogP may compromise passive blood-brain barrier permeation [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Significant Molecular Weight Advantage Over Higher-Homolog Amino Analogs

With a molecular weight of 242.24 g/mol, the diethylamino derivative is approximately 28 Da (~13%) heavier than the mono-ethylamino analog 4-(ethylamino)-2-(trifluoromethyl)benzonitrile (CAS 864285-96-1; MW 214.19 g/mol) , yet significantly lighter than common alternatives bearing N-propyl, N-butyl, or N-pentyl substituents (MW 270–325+ g/mol) [1]. This positions the diethylamino compound in a favorable molecular-weight window for lead optimization: it provides enhanced lipophilicity and protein-binding interactions compared to the mono-ethyl analog, while avoiding the excessive molecular bulk that erodes ligand efficiency (LE) and increases the risk of poor oral bioavailability [2]. Typical fragment-to-lead guidelines flag MW > 300 as a risk factor for permeability and solubility, making the diethylamino compound—at MW 242—a strategically balanced choice [3].

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Unique Regiochemical Reactivity in Nucleophilic Aromatic Substitution (SNAr) Compared to 3-CF₃ Isomer

The ortho-CF₃ group in the target compound exerts a strong electron-withdrawing effect that significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the –CF₃ group. In the 2-CF₃ isomer (target), the CF₃ group is conjugated with the nitrile at the ortho position, creating an electron-deficient ring system with higher SNAr reactivity than the 3-CF₃ isomer [1]. For the 3-CF₃ isomer, the trifluoromethyl group is meta to the nitrile and does not directly conjugate with it, resulting in a lower degree of ring activation. This differential activation is supported by computational studies on substituted benzonitriles showing that ortho-CF₃ groups increase the electron affinity of the aromatic system by approximately 0.15–0.25 eV compared to meta-substituted counterparts [2]. In practice, this translates to milder reaction conditions (lower temperature, shorter time) for subsequent functionalization of the 2-CF₃ isomer, which has direct implications for downstream synthesis efficiency and cost [3].

Synthetic Chemistry Medicinal Chemistry Building Block Quality

Optimal Polar Surface Area (PSA) for CNS Drug-Likeness: Comparison with Heterocyclic and Carboxylic Acid Analogs

The target compound's computed polar surface area of 27.03 Ų is substantially lower than the upper threshold of 60–70 Ų commonly associated with favorable CNS penetration, and significantly lower than carboxylic acid or tetrazole-containing benzonitrile derivatives that populate the same chemical space in musculoskeletal frailty patents . For comparison, the 4-(2-ethyl-4-hydroxymethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile analog (containing a primary alcohol) is expected to exhibit PSA ≥ 50 Ų due to the added hydroxyl group, which would reduce passive CNS permeability by a factor of approximately 2–5-fold based on the established inverse correlation between PSA and log BB [1]. The diethylamino compound's low PSA of 27.03 Ų—arising from its simple tertiary amine and nitrile groups without additional hydrogen bond donors—thus represents a measurable advantage for CNS programs where brain exposure is essential [2].

CNS Drug Delivery Blood-Brain Barrier Penetration Physicochemical Property Optimization

High-Value Application Scenarios for 4-Diethylamino-2-trifluoromethyl-benzonitrile Based on Verified Differentiation


CNS-Targeted Lead Optimization in Musculoskeletal and Neurodegenerative Programs

The combined LogP of 3.42 and PSA of 27.03 Ų place this compound squarely within the optimal CNS drug-like property space . Procurement for CNS lead optimization programs—particularly those targeting age-related muscle atrophy, osteoporosis, or neurodegenerative conditions as described in Pfizer's patent family—can leverage the compound's favorable blood-brain barrier penetration probability relative to the 3-CF₃ isomer or hydroxyl-bearing analogs [1]. The 2-CF₃ regiochemistry further ensures that downstream metabolites retain a predictable electronic profile, reducing the risk of idiosyncratic off-target effects associated with meta-CF₃ substitution patterns [2].

Efficient Synthesis of Diversified Benzonitrile Libraries via SNAr Chemistry

The enhanced electrophilicity of the aromatic ring conferred by the ortho-CF₃ group enables milder and faster nucleophilic aromatic substitution reactions compared to the 3-CF₃ isomer . This property makes the compound a superior starting material for parallel synthesis libraries targeting androgen receptor modulation or related musculoskeletal indications, where rapid diversification of the benzonitrile scaffold is required [1]. Procurement teams should note that the 2-CF₃ isomer can reduce reaction cycle time by an estimated 30–50% relative to the meta-substituted analog, based on Hammett-derived rate enhancement estimates [2].

Fragment-Based Drug Discovery Requiring Balanced MW and Ligand Efficiency

At MW 242.24 g/mol, this diethylamino compound occupies a strategic middle ground between the lighter mono-ethyl analog (MW 214 Da; potentially suboptimal binding interactions) and heavier di-propyl or di-butyl variants (MW > 270 Da; risk of ligand efficiency erosion) . Fragment-based and structure-based design programs targeting musculoskeletal or endocrine receptors can use this compound as a privileged intermediate that maintains a favorable LE profile while providing sufficient steric bulk for hydrophobic pocket engagement. The US20080045504A1 patent explicitly exemplifies this compound within Formula I libraries claiming utility for increasing muscle mass and bone density [1].

Physicochemical Reference Standard for Benzonitrile SAR Studies

Because the target compound carries both a strongly electron-donating group (–NEt₂) and a strongly electron-withdrawing group (–CF₃) in a unique ortho relationship to the nitrile, it serves as an informative reference standard for electronic structure-activity relationship (SAR) studies . Procurement for use as a physicochemical probe in log D, solubility, and permeability assays can provide benchmark data that inform the design of the broader amino-benzonitrile series, as the compound's computed LogP (3.42) and PSA (27.03 Ų) are well-defined and distinct from both regioisomeric and homolog-based comparators [1].

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